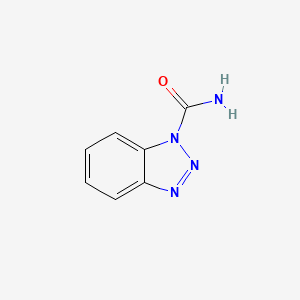

Benzotriazole-1-carboxamide

Description

Significance of the Benzotriazole (B28993) Scaffold in Heterocyclic Chemistry

The benzotriazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a triazole ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile core for developing new pharmacologically active compounds. nih.govresearchgate.netbohrium.com The unique electronic properties of the fused ring system provide a stable yet reactive base for chemical modifications, allowing for the creation of a wide array of derivatives. researchgate.net

Benzotriazole derivatives have demonstrated a broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, antifungal, antiviral, and antioxidant properties. researchgate.netresearchgate.netjocpr.com The scaffold's capacity to be modified with various functional groups enables medicinal chemists to fine-tune the pharmacological profiles of new molecules and explore structure-activity relationships (SAR). gsconlinepress.com Beyond medicine, benzotriazole derivatives are also crucial as corrosion inhibitors, UV filters, and materials for solar cells. researchgate.net

Overview of Benzotriazole-1-carboxamide as a Multifunctional Compound

This compound is a versatile compound recognized for its utility across various industrial and research settings. chemimpex.com Its primary applications include acting as a corrosion inhibitor, especially for protecting metals like copper from oxidation and degradation in industrial fluids and coatings. chemimpex.comchemimpex.comsigmaaldrich.com It is also employed as a UV stabilizer in plastics and coatings, where it protects materials from degradation caused by ultraviolet radiation, thereby extending the lifespan of products exposed to sunlight. chemimpex.comchemimpex.com

In the realm of organic synthesis, this compound serves as a valuable building block and reagent. chemimpex.comchemimpex.com It is recognized as an effective and stable substitute for carbamoyl (B1232498) chloride. gsconlinepress.comtandfonline.com Researchers utilize it for the preparation of other chemical structures, such as mono- and N,N-disubstituted ureas, under mild conditions. sigmaaldrich.comarkat-usa.orgresearchgate.net Its unique structure facilitates the development of novel compounds, making it a key asset in pharmaceutical and agrochemical research. chemimpex.com

Historical Context and Evolution of Research on this compound

Research into benzotriazole and its derivatives dates back to the late 19th century. Initially, these compounds were valued for industrial uses like corrosion inhibition. Their pharmacological potential began to be recognized in the mid-20th century, leading to extensive research into modifying the core structure to create biologically active molecules. The antimicrobial activity of benzotriazole derivatives, for instance, has been a subject of study since the late 1980s. bohrium.com

The development of this compound emerged from this broader exploration. It was identified as a useful reagent for synthesizing other important chemical motifs. For example, research published in 2003 detailed its use as an efficient reagent for preparing urea (B33335) derivatives by reacting it with primary and secondary amines. arkat-usa.orgresearchgate.net A 2008 study described a simple, two-step synthesis of this compound from 1,2-diaminobenzene, highlighting its role as a practical substitute for carbamoyl chloride in chemical synthesis. tandfonline.com This evolution showcases a shift from studying the core scaffold's inherent properties to utilizing its derivatives as tools for constructing more complex molecules.

Current Research Trajectories and Emerging Applications of this compound

Current research continues to build on the established utility of this compound, exploring new applications and refining its synthetic utility. The compound is a key intermediate in the synthesis of molecules with potential therapeutic value. For example, it has been used to create derivatives evaluated for antifungal activity, a critical area of research given the rise of drug-resistant fungal infections. gsconlinepress.comijcrt.org

The compound's role as a guanylating agent is also an area of active investigation. Derivatives such as 1H-Benzotriazole-1-carboxamidine hydrochloride, which can be synthesized from this compound precursors, are used to create guanidine-containing compounds that are important in medicinal chemistry for their interactions with biological receptors and enzymes. researchgate.net Furthermore, research is ongoing into its applications in materials science and analytical chemistry, where it is used as a reagent in methods like spectrophotometry for the detection and quantification of various substances. chemimpex.comchemimpex.com These trajectories underscore the compound's enduring importance as a versatile platform for innovation in chemistry.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5933-29-9 | chemimpex.comnih.gov |

| Molecular Formula | C₇H₆N₄O | chemimpex.comnih.gov |

| Molecular Weight | 162.15 g/mol | chemimpex.comnih.gov |

| Appearance | White to pale yellow powder | chemimpex.com |

| Melting Point | 170 - 175 °C | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

| InChIKey | UUMXWUNNKCQWHS-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Key Research Applications of this compound

| Application Area | Description | References |

| Corrosion Inhibition | Effectively prevents corrosion on metals, particularly copper, by forming a protective layer. Used in automotive, aerospace, and manufacturing industries. | chemimpex.comchemimpex.comsigmaaldrich.com |

| UV Stabilization | Acts as a photostabilizer in plastics and coatings, protecting materials from degradation due to UV radiation. | chemimpex.comchemimpex.com |

| Organic Synthesis | Serves as a key reagent and building block for various chemical reactions, notably as a stable substitute for carbamoyl chloride. | chemimpex.comchemimpex.comgsconlinepress.comtandfonline.com |

| Preparation of Ureas | Used for the efficient synthesis of mono- and N,N-disubstituted ureas under mild reaction conditions. | sigmaaldrich.comarkat-usa.orgresearchgate.net |

| Pharmaceutical Research | Acts as a precursor in the synthesis of novel compounds with potential biological activities, including antifungal agents. | chemimpex.comgsconlinepress.comijcrt.org |

| Analytical Chemistry | Employed as a reagent in various analytical methods, including spectrophotometry, to aid in the detection and quantification of substances. | chemimpex.comchemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzotriazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMXWUNNKCQWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396222 | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-29-9 | |

| Record name | 1H-Benzotriazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzotriazole 1 Carboxamide

Established Synthetic Pathways to Benzotriazole-1-carboxamide

Several methodologies have been developed for the synthesis of this compound, starting from readily available precursors. These methods offer different advantages in terms of efficiency, scalability, and substrate scope.

Synthesis from 1,2-Diaminobenzene and Related Precursors

A well-established and efficient route to this compound begins with 1,2-diaminobenzene (o-phenylenediamine). researchgate.netgsconlinepress.com This method is a two-step process that first involves the formation of an o-aminophenylurea intermediate. gsconlinepress.com The subsequent cyclization of this intermediate yields the target this compound. researchgate.netgsconlinepress.com

Generation via 1-Cyano-1H-benzotriazole Intermediates

This compound can be effectively synthesized from 1-cyano-1H-benzotriazole. This pathway involves the hydrolysis of the cyano group to the corresponding primary amide. The hydrolysis is achieved using hydrogen peroxide, which provides a clean and efficient conversion to this compound. researchgate.net

The precursor, 1-cyano-1H-benzotriazole, is itself prepared from benzotriazole (B28993). The synthesis involves the reaction of benzotriazole with a cyanating agent, such as cyanogen (B1215507) bromide, in the presence of a base. researchgate.net This intermediate serves as a key building block for accessing the target carboxamide.

Utility of Triphosgene (B27547) and Related Carboxylic Acid Chlorides in Synthesis

Phosgene equivalents, such as triphosgene, are valuable reagents for the synthesis of this compound and its derivatives. researchgate.net The reaction of benzotriazole with triphosgene allows for the formation of the highly reactive intermediate, 1-benzotriazolecarboxylic acid chloride. This acid chloride can then be converted to the corresponding carboxamide.

The use of carboxylic acid chlorides is a common strategy in the synthesis of amides due to their high reactivity. This approach offers a versatile method for introducing the carbamoyl (B1232498) functionality onto the benzotriazole ring.

Derivatization Strategies and Analogue Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of derivatives, most notably ureas and guanylating agents. The benzotriazole moiety functions as an excellent leaving group, facilitating nucleophilic substitution at the carbonyl carbon.

Synthesis of Mono- and N,N-Disubstituted Urea (B33335) Derivatives Utilizing this compound

This compound is an efficient reagent for the preparation of both mono- and N,N-disubstituted ureas. researchgate.net The reaction proceeds under mild conditions, where primary and secondary amines displace the benzotriazole group to form the corresponding urea derivatives in good to excellent yields. researchgate.net This method is advantageous due to its simplicity and the ease of purification of the final products. researchgate.net

The reaction is typically carried out at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net Upon completion, the benzotriazole byproduct can be easily removed by treatment with potassium carbonate. researchgate.net This methodology has been successfully applied to a range of aliphatic amines and p-anisidine, affording the desired ureas in isolated yields of 61–96%. researchgate.net

| Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| p-Anisidine | N-(4-Methoxyphenyl)urea | 48 | 61 |

| Cyclohexylamine | N-Cyclohexylurea | 12 | 96 |

| Benzylamine | N-Benzylurea | 12 | 95 |

| n-Butylamine | N-Butylurea | 16 | 92 |

| Pyrrolidine | 1-(Pyrrolidin-1-yl)methanone | 16 | 88 |

| Piperidine | 1-(Piperidin-1-yl)methanone | 16 | 90 |

| Morpholine | 1-(Morpholin-4-yl)methanone | 16 | 91 |

Preparation of Benzotriazole-1-carboximidamides as Guanylating Agents

Benzotriazole-1-carboximidamides are a class of highly effective guanylating agents, used for the synthesis of substituted guanidines. researchgate.netresearchgate.netscholaris.ca While the direct conversion of this compound to Benzotriazole-1-carboximidamides is not a commonly reported transformation, these important reagents are readily synthesized from other benzotriazole precursors.

A notable method for the synthesis of 1H-benzotriazole-1-carboximidamides involves the reaction of aryl amines with acylbenzotriazoles. researchgate.netresearchgate.net This approach provides a versatile route to a variety of substituted carboximidamides.

Furthermore, benzotriazole-1-carboxamidinium tosylate has been developed as a convenient and effective reagent for the conversion of amines to guanidines. scholaris.ca This reagent is prepared by refluxing benzotriazole, cyanamide, and p-toluenesulfonic acid in dioxane. scholaris.ca It reacts with a wide range of primary and secondary amines under mild conditions to afford the corresponding guanidines in good yields. scholaris.ca The higher reactivity of the benzotriazole derivative compared to analogous pyrazole-based reagents is attributed to the superior leaving group ability of benzotriazole. scholaris.ca

Formation of N-Acyl Benzotriazoles and Carbamate (B1207046) Functionalities

While direct conversion of this compound to N-acyl benzotriazoles is not a commonly documented pathway, the latter are readily synthesized through the reaction of benzotriazole with various acylating agents. These N-acyl benzotriazoles are stable and effective acylating agents themselves. Common synthetic routes to N-acyl benzotriazoles involve the reaction of benzotriazole with carboxylic acids in the presence of coupling agents like thionyl chloride or 2,2′-dipyridyl disulfide/triphenylphosphine. nih.govorganic-chemistry.org

This compound and its derivatives are valuable precursors for the synthesis of carbamates. N-substituted benzotriazoles are recognized as useful synthons in the creation of carbamates, ureas, semicarbazides, and carbazides. researchgate.net The general strategy for carbamate synthesis often involves the reaction of an alcohol with an isocyanate, which can be generated from various precursors. nih.gov Carbamates can also be formed through the reaction of amines with chloroformates or dialkyl carbonates. nih.gov The benzotriazole moiety in derivatives of this compound can act as a good leaving group, facilitating the formation of the carbamate linkage.

Molecular Hybridization Strategies Incorporating the this compound Moiety

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been employed to develop novel compounds with enhanced biological activity. The benzotriazole nucleus is a popular scaffold in this approach due to its diverse pharmacological properties. nih.govresearchgate.net Hybrid molecules incorporating the benzotriazole moiety have been synthesized and evaluated for various therapeutic applications, including as cytotoxic agents and acetylcholinesterase inhibitors. nih.govnih.gov

While direct examples of incorporating the intact this compound moiety into hybrid molecules are not extensively reported, the benzotriazole ring system, often derived from precursors like this compound, is a key component in many hybrid structures. For instance, benzotriazole has been hybridized with 1,2,4-triazoles to create new antimicrobial and antioxidant agents. researchgate.net In another study, coumarin-benzotriazole hybrids were synthesized as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov These examples highlight the utility of the benzotriazole scaffold, accessible from compounds like this compound, in the design of complex and biologically active hybrid molecules.

Synthesis of N-Hydroxyisocyanate Derivatives

This compound derivatives are key intermediates in the synthesis of N-hydroxyisocyanate derivatives. A notable example is the preparation of 1-(N-hydroxycarbamoyl)benzotriazole, which serves as a solid N-hydroxyisocyanate (HONCO) donor. researchgate.netscispace.com This compound is synthesized via the hydrogenolysis of its N-benzyloxy precursor, 1-(N-benzyloxycarbamoyl)benzotriazole. researchgate.netscispace.com

The synthesis of 1-(N-benzyloxycarbamoyl)benzotriazole begins with the reaction of 1-benzotriazolecarboxylic acid chloride with N-benzyloxyamine. scispace.com The subsequent thermal dissociation of 1-(N-benzyloxycarbamoyl)benzotriazole in the presence of a catalyst like imidazole (B134444) generates an intermediary N-benzyloxyisocyanate, which can then trimerize. researchgate.net The debenzylation of 1-(N-benzyloxycarbamoyl)benzotriazole via hydrogenolysis yields 1-(N-hydroxycarbamoyl)benzotriazole. researchgate.netscispace.com This solid HONCO donor can then be used in subsequent reactions, for example, with amines to produce N-hydroxyurea derivatives. researchgate.net

Stereoselective and Regioselective Synthesis of this compound Derivatives

The functionalization of the benzotriazole ring system can lead to the formation of different isomers. The N-alkylation of benzotriazole, for instance, can occur at the N1 or N2 position, and achieving regioselectivity is a key challenge. researchgate.net Various methods have been developed to control the regioselectivity of these reactions. For example, solvent-free N-alkylation of benzotriazole in the presence of a solid support and a phase-transfer catalyst has been shown to be highly regioselective for the N1 position. researchgate.net The use of specific catalysts, such as B(C6F5)3, can also direct the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

In the context of this compound, derivatization would primarily occur on the carboxamide nitrogen or the benzotriazole ring. Regioselective reactions targeting the benzotriazole ring of a pre-formed carboxamide would be influenced by the electronic nature of the carboxamide group. For instance, the aza-Michael addition of benzotriazole to dienones has been shown to be highly regioselective, yielding the 1,4-adduct. semanticscholar.org While specific studies on the stereoselective and regioselective synthesis of derivatives starting directly from this compound are not abundant, the principles governing the reactivity of the benzotriazole ring provide a framework for predicting and controlling the outcomes of such reactions.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the interplay between the benzotriazole ring and the carboxamide group. This allows it to participate in a range of reactions, including the carbamoylation of organometallic reagents and potential intramolecular rearrangements and tautomeric equilibria.

Carbamoylation of Organometallic Reagents with Benzotriazole-1-carboxamides

Benzotriazole-1-carboxamides have been effectively utilized as carbamoylating agents for organometallic reagents, providing a synthetic route to various (hetero)aromatic amides. rsc.orgresearchgate.net This reaction involves the transfer of the carbamoyl group (R2NCO) from the benzotriazole to the organometallic species.

The process typically involves the reaction of an N,N-disubstituted-1,2,3-benzotriazole-1-carboxamide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. The benzotriazole moiety acts as an excellent leaving group, facilitating the nucleophilic attack of the organometallic carbanion on the carbonyl carbon of the carboxamide. This results in the formation of a new carbon-carbon bond and the desired amide product. This method offers an efficient pathway for the synthesis of tertiary amides. researchgate.net

Below is a table summarizing the synthesis of various amides through the carbamoylation of organometallic reagents with N,N-disubstituted benzotriazole-1-carboxamides, demonstrating the versatility of this reaction.

| Organometallic Reagent | This compound Derivative | Product | Yield (%) |

|---|---|---|---|

| PhMgBr | N,N-Diphenyl-benzotriazole-1-carboxamide | N,N-Diphenylbenzamide | 81 |

| PhMgBr | N-Methyl-N-phenyl-benzotriazole-1-carboxamide | N-Methyl-N-phenylbenzamide | 75 |

| 4-MeC6H4MgBr | N-Methyl-N-phenyl-benzotriazole-1-carboxamide | N-Methyl-N-(4-methylphenyl)benzamide | 83 |

| PhLi | N-Methyl-N-(4-chlorophenyl)-benzotriazole-1-carboxamide | N-Methyl-N-(4-chlorophenyl)benzamide | 93 |

Intramolecular Rearrangements and Tautomerism Studies

The benzotriazole ring system is known to exhibit tautomerism, with the proton on the triazole ring being able to reside on either the N1 or N2 position, leading to the 1H- and 2H-tautomers, respectively. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring. researchgate.net For the parent benzotriazole, the 1H-tautomer is generally more stable. researchgate.net

In the case of this compound, the carboxamide group is fixed at the N1 position, which precludes the simple 1H-2H tautomerism seen in the parent molecule. However, the potential for other forms of tautomerism, such as amide-imidol tautomerism within the carboxamide group, could exist, although this is not extensively studied for this specific compound.

Ring-Opening Chemistry and Denitrogenative Functionalization Pathways

The chemistry of benzotriazole derivatives, including this compound, is characterized by the remarkable ability of the triazole ring to undergo cleavage. This ring-opening process typically proceeds through a Dimroth-type equilibrium to generate reactive intermediates such as ortho-amino arenediazonium or α-diazo-imine species. researchgate.net These intermediates serve as pivotal precursors in a variety of synthetic transformations, most notably in denitrogenative functionalization pathways.

Denitrogenative functionalization involves the extrusion of molecular nitrogen (N₂) from the triazole ring, a process that can be initiated thermally, photochemically, or through transition-metal catalysis. lupinepublishers.com This nitrogen extrusion leads to the formation of highly reactive species that can subsequently undergo a range of bond-forming reactions. This methodology has emerged as a powerful tool for the synthesis of diverse and structurally complex organic molecules. rsc.org

Transition-metal catalysis, employing metals such as palladium, rhodium, copper, and silver, has been particularly effective in promoting denitrogenative reactions. lupinepublishers.com For instance, palladium-catalyzed denitrogenative cyclizations of benzotriazoles with allenes and N-allenamides have been developed to produce optically active 3-methyleneindolines. ijpsonline.com Similarly, palladium catalysis has enabled denitrogenative alkenylations and formal cycloadditions of benzotriazoles with alkynes, providing access to ortho-amino styrenes and highly substituted spiro bicycles and naphthalenes. ijpsonline.com

Photolysis offers an alternative, metal-free approach to initiate denitrogenation. Photoinduced Graebe-Ullmann-type reactions of benzotriazole derivatives have been utilized in the synthesis of biologically significant carbazole (B46965) alkaloids. rsc.org More recently, visible-light-promoted methods have been developed for the borylation and thiolation of benzotriazoles, leading to ortho-functionalized N-arylbenzamide derivatives. rsc.org These reactions often proceed via the formation of a diradical species upon cleavage of the benzotriazole ring. rsc.org

The synthetic utility of these pathways is highlighted by their application in the construction of various heterocyclic systems and ortho-amino arene derivatives. researchgate.net The ability to generate reactive intermediates under relatively mild conditions makes the ring-opening and denitrogenative functionalization of benzotriazoles a valuable strategy in modern organic synthesis.

Table 1: Overview of Denitrogenative Functionalization Reactions of Benzotriazole Derivatives

| Reaction Type | Catalyst/Conditions | Reactant(s) | Product(s) | Ref. |

| Enantioselective Cyclization | Pd/PC-Phos | Allenes, N-Allenamides | Optically active 3-methyleneindolines | ijpsonline.com |

| Alkenylation | Palladium catalyst | Terminal alkynes | ortho-Amino styrenes | ijpsonline.com |

| Borylation | Visible light | Borylation agents | ortho-Functionalized N-arylbenzamides | rsc.org |

| Thiolation | Visible light | Thiolation agents | ortho-Functionalized N-arylbenzamides | rsc.org |

| Graebe-Ullmann-type Reaction | Photolysis | - | Carbazoles | rsc.org |

Role as a Leaving Group, Electron Donor, or Precursor for Radical/Carbanion Formation

The benzotriazole moiety, and by extension, the this compound, is a versatile functional group that can play multiple roles in chemical transformations. Its utility as a leaving group, an electron donor, and a precursor for radical and carbanion species underpins a wide array of synthetic applications. lupinepublishers.comnih.gov

Leaving Group:

The benzotriazole anion is an excellent leaving group, a property that is central to the utility of N-acylbenzotriazoles (including this compound) as acylating agents. nih.gov These compounds are often more stable and easier to handle than the corresponding acid chlorides. ufl.edu They react efficiently with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The driving force for these reactions is the formation of the stable, resonance-stabilized benzotriazole anion. This methodology has been widely applied in peptide synthesis, where N-(protected α-aminoacyl)benzotriazoles serve as efficient coupling reagents. lupinepublishers.com Furthermore, the benzotriazolyloxy group has also been demonstrated to function as a leaving group in substitution reactions. beilstein-journals.org

Electron Donor:

The benzotriazole ring system possesses electron-donating properties, which allows it to be incorporated into donor-acceptor molecular architectures. nih.govresearchgate.net This characteristic is particularly relevant in the field of materials science for the development of organic electronic materials. By pairing the electron-donating benzotriazole unit with electron-accepting moieties, it is possible to tune the electrochemical and optoelectronic properties of the resulting molecules. researchgate.net The lone pairs of electrons on the nitrogen atoms contribute to the electron-rich nature of the heterocyclic system. gsconlinepress.com

Precursor for Radical/Carbanion Formation:

Benzotriazole derivatives can serve as precursors for both radical and carbanion species. As discussed in the context of denitrogenative functionalization, photolysis or transition-metal catalysis can induce homolytic cleavage of the N-N or N-C bonds, leading to the formation of radical intermediates. rsc.org For instance, visible-light-driven photocatalysis of benzotriazoles can generate an aromatic amine radical through a denitrogenative/radical 1,3-shift, which can then be used to construct other heterocyclic systems. rsc.org

The formation of carbanions is facilitated by the ability of the benzotriazole group to stabilize an adjacent negative charge. The N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides can be deprotonated at the α-carbon. The resulting carbanion is stabilized by the electron-withdrawing nature of the benzotriazole ring. These stabilized carbanions can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. Subsequent elimination of the benzotriazolyl group can lead to the formation of alkenes or other functionalized products. nih.gov

Table 2: Versatile Roles of the Benzotriazole Moiety

| Role | Description | Key Features | Example Application | Ref. |

| Leaving Group | The benzotriazole anion is a stable leaving group. | Facilitates acylation and substitution reactions. | N-Acylbenzotriazoles in peptide synthesis. | lupinepublishers.comnih.gov |

| Electron Donor | The electron-rich nature of the triazole ring. | Used in donor-acceptor systems for electronic materials. | Ambipolar benzotriazole-based polymers. | researchgate.net |

| Radical Precursor | Formation of radical species upon denitrogenation. | Initiated by photolysis or transition metals. | Visible-light-driven synthesis of quinoxalinones. | rsc.org |

| Carbanion Precursor | Stabilization of an adjacent negative charge. | Electron-withdrawing nature of the benzotriazole ring. | C-C bond formation via stabilized carbanions. | nih.gov |

Reactions with Formaldehyde (B43269) and Related Carbonyl Compounds

Benzotriazole readily participates in reactions with formaldehyde and other carbonyl compounds, often in the presence of an amine, in what is known as the Mannich reaction. These reactions lead to the formation of N-substituted benzotriazole derivatives, which are valuable intermediates in organic synthesis. researchgate.netrsc.orgresearchgate.net

The reaction of benzotriazole with formaldehyde and a primary aliphatic amine can yield different products depending on the stoichiometry of the reactants. researchgate.netrsc.org With an equimolar ratio of benzotriazole, formaldehyde, and a primary amine, N-(benzotriazol-1-ylmethyl)amines are typically formed. researchgate.net However, by adjusting the molar ratios, it is possible to selectively synthesize other adducts, such as those where two benzotriazolylmethyl groups are attached to the nitrogen of the primary amine. researchgate.netrsc.org These reactions are often carried out in aqueous media at room temperature. researchgate.netrsc.orgresearchgate.net

These N-(benzotriazol-1-ylmethyl)amine adducts are themselves versatile synthetic intermediates. The benzotriazole group can act as a synthetic auxiliary that can be subsequently displaced by a variety of nucleophiles. For example, reaction with Grignard reagents or cyanide anions can lead to the formation of new carbon-carbon bonds, providing a route to more complex amines. researchgate.netrsc.orgresearchgate.net

While the direct reaction of this compound with formaldehyde is not extensively detailed in the provided context, the fundamental reactivity of the benzotriazole ring suggests that similar transformations are plausible. The core benzotriazole structure is the reactive component in these Mannich-type reactions.

Furthermore, N-acylbenzotriazoles, which include this compound, are known to react with a wide range of carbonyl compounds and their derivatives. ufl.edu As activated carbonyl species, they can participate in acylation reactions with enolates and other carbon nucleophiles derived from carbonyl compounds. nih.gov

**Table 3: Products from the Reaction of Benzotriazole (BtH) with Formaldehyde and Primary Amines (RNH₂) **

| Product Type | General Structure | Molar Ratio (BtH:CH₂O:RNH₂) | Conditions | Ref. |

| N-(Benzotriazol-1-ylmethyl)amine | Bt-CH₂-NHR | 1:1:1 | Aqueous media, 20°C | researchgate.net |

| Bis(benzotriazol-1-ylmethyl)amine | (Bt-CH₂)₂NR | 2:2:1 | Aqueous media, 20°C | researchgate.netrsc.org |

| Methylene-bridged aminal | (Bt-CH₂-NR)₂CH₂ | 2:3:2 | Aqueous media, 20°C | rsc.org |

Computational and Theoretical Investigations of Benzotriazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in providing a molecular-level understanding of Benzotriazole-1-carboxamide.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT has been widely used to investigate the structural and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net These studies explore the relationship between the molecule's properties and its functional efficacy, for instance, as a corrosion inhibitor. researchgate.net The optimization of the molecule's geometry using DFT provides insights into bond lengths and electronic characteristics, which often show strong agreement with experimental data.

Elucidation of Energy Profiles and Transition States in Chemical Reactions

Computational chemistry provides powerful tools to map the energy landscapes of chemical reactions involving benzotriazole (B28993) derivatives. By calculating the Gibbs free energy profiles, researchers can identify transition states and determine activation barriers (ΔG‡), which are crucial for understanding reaction mechanisms and kinetics. nih.govacs.orgunizin.org

A transition state is a high-energy, unstable configuration of atoms that exists for an extremely short time at the peak of the energy barrier between reactants and products. unizin.orgiitianacademy.com The energy required to reach this state from the reactants is the activation energy. unizin.org

For example, in studies of the rhodium-catalyzed coupling of benzotriazoles, DFT calculations have been used to investigate potential reaction pathways. nih.govacs.org These calculations can assess the energetic feasibility of proposed mechanisms, such as oxidative addition versus proton shuttling. In one such study, a key isomerization step, crucial for the reaction's selectivity, was found to have a calculated activation barrier of 43.1 kJ·mol⁻¹ when assisted by a chloride counterion, making it an energetically accessible pathway. nih.govacs.org This demonstrates how theoretical calculations can elucidate complex reaction mechanisms by quantifying the energy of transient states.

Table 1: Example of Calculated Activation Energy in a Benzotriazole Reaction This table is illustrative of the types of data generated in computational studies of reaction mechanisms.

| Reaction Step | System | Calculated Activation Barrier (ΔG‡) | Reference |

| Isomerization/Proton Shuttling | Cationic Rh-complex with Cl⁻ counterion | 43.1 kJ·mol⁻¹ | nih.govacs.org |

Analysis of Molecular Orbitals and Chemical Hardness

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of computational studies on this compound. researchgate.net The energies of these orbitals and the gap between them (ΔE) are fundamental indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netijarset.com

A low HOMO-LUMO energy gap generally signifies higher reactivity, as less energy is required to excite an electron to a higher energy state. ijarset.com Quantum chemical calculations for this compound and related compounds have shown a direct correlation between these orbital energies and their observed performance, for example, as corrosion inhibitors. researchgate.netresearchgate.net Specifically, the inhibition efficiency of these compounds demonstrates a clear relationship with their HOMO energy. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), are calculated from the HOMO and LUMO energies to further quantify reactivity. researchgate.netijarset.com Chemical hardness measures the resistance of a molecule to change its electron configuration; softer molecules (lower hardness) are generally more reactive. ijarset.com DFT studies have successfully used these descriptors to explain the relative reactivity and performance of different benzotriazole derivatives. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors This table defines key parameters used in the analysis of molecular orbitals and chemical hardness.

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, particularly its interactions with larger systems like metal surfaces and biological receptors.

Adsorption Mechanisms on Metal Surfaces (e.g., Copper)

Theoretical studies have extensively modeled the adsorption of benzotriazole and its derivatives on copper surfaces to understand their well-known corrosion-inhibiting properties. researchgate.netresearchgate.netacs.orglsbu.ac.uk Molecular dynamics and Monte Carlo simulations show that these molecules can adsorb strongly onto the copper surface. researchgate.net

DFT calculations have been employed to investigate the nature of this interaction in detail. acs.orglsbu.ac.uk Studies on the parent compound, benzotriazole (BTAH), reveal that it tends to deprotonate upon adsorption, forming a more stable benzotriazolate (BTA) species that binds to copper atoms. lsbu.ac.uk The adsorption energy and geometry are highly dependent on the specific copper surface (e.g., Cu(100), Cu(111)) and the presence of oxides. acs.orglsbu.ac.uk

For this compound, it is understood that the molecular structure, including the carboxamide group, influences the interaction mechanism. researchgate.netresearchgate.net The adsorption can occur via chemisorption, where strong chemical bonds form between the inhibitor molecule and the copper surface. researchgate.net The heteroatoms (nitrogen and oxygen) in the molecule act as centers for adsorption. researchgate.net DFT calculations on oxidized copper surfaces (Cu₂O) show that benzotriazole binds particularly strongly to coordinatively unsaturated copper sites, with binding energies around -1.5 eV, suggesting a mechanism of passivating these highly reactive sites. acs.org

Table 3: Calculated Binding Energies of Benzotriazole (BTAH) on Copper Oxide Surfaces This data for the parent compound illustrates the strength of interaction with different surface sites, a principle applicable to its derivatives.

| Copper Surface Site | Binding Energy (eV) | Reference |

| Coordinatively Unsaturated Site (CUS) on Cu₂O | ~ -1.5 | acs.org |

| Coordinatively Saturated Site (CSA) on Cu₂O(111) | ~ -0.4 | acs.org |

| Coordinatively Saturated Site (CSA) on Cu₂O(110) | ~ -0.7 | acs.org |

Ligand-Receptor Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. openaccessjournals.com This method is crucial in drug discovery for identifying potential therapeutic agents. openaccessjournals.com

While direct molecular docking studies focused solely on this compound are not extensively detailed in the provided context, the compound is relevant in the synthesis of ligands designed for specific biological targets. For instance, it has been used as a reagent in the synthesis of urea (B33335) derivatives of adenosine (B11128), which were then studied for their interaction with the A₁ adenosine receptor through molecular modeling. nih.gov

Docking studies on other, more complex benzotriazole and benzotriazinone derivatives provide a clear framework for how such analyses are conducted. mdpi.comsemanticscholar.orgresearchgate.net These studies simulate the docking of the ligand into the active site of an enzyme, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. openaccessjournals.comsemanticscholar.org The results are often quantified with a "docking score" or binding energy, which estimates the binding affinity. semanticscholar.org These in silico findings help rationalize the observed biological activity of the compounds and guide the design of more potent molecules. mdpi.comsemanticscholar.org

Conformational Analysis and Intermolecular Interactions

Computational studies, including Density Functional Theory (DFT), have been employed to investigate the conformational landscape and intermolecular interactions of benzotriazole derivatives. sci-hub.seresearchgate.net For instance, the analysis of N-benzyloxy-1H-benzotriazole-1-carboxamide revealed that the asymmetric unit consists of two molecules. These molecules are linked into centrosymmetric tetramers by strong N—H⋯O and N—H⋯N hydrogen bonds, which are further connected through C—H⋯O interactions to form a three-dimensional network. researchgate.net

While direct crystallographic data for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is not available, studies on analogous compounds suggest the presence of strong intermolecular forces, such as π-π stacking and hydrogen bonding, which likely stabilize the carboxamide derivative as well. vulcanchem.com The benzotriazole moiety itself is a planar, aromatic system with delocalized π-electrons. vulcanchem.com The investigation of related benzotriazinone carboxamides through DFT has also been used to explore their affinity for biological molecules, with findings showing good correlation with in-vitro results. mdpi.comresearchgate.net

Table 1: Key Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O sigmaaldrich.comnih.gov |

| Molecular Weight | 162.15 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 170-175 °C sigmaaldrich.com |

| InChIKey | UUMXWUNNKCQWHS-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

| SMILES | NC(=O)n1nnc2ccccc12 sigmaaldrich.com |

Note: This table contains interactive data.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.govresearchgate.net These computational techniques establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. mdpi.comsysrevpharm.org

Development of 3D-QSAR Models for Biological Activity Prediction

3D-QSAR models are powerful tools for predicting the biological activity of novel compounds. mdpi.com These models are generated by correlating the 3D properties of molecules with their observed biological activities. For instance, a 3D-QSAR study was conducted on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, which are structurally related to this compound, to identify a quantitative relationship between their structure and anti-enterovirus activities. biointerfaceresearch.com Similarly, 3D-QSAR models have been developed for substituted 1,2,4-triazole (B32235) derivatives to predict their anticancer potential. researchgate.net These models, often developed using techniques like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), can achieve high correlation coefficients, indicating a strong relationship between the descriptors and the biological activity. researchgate.net The development of robust QSAR models is crucial for the rational design of more potent therapeutic agents. researchgate.net

Identification of Crucial Pharmacophoric Features for Biological Efficacy

Pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rsc.org This approach helps in understanding the interaction between a ligand and its biological target. For some benzimidazole (B57391) derivatives, which share a fused ring system with benzotriazoles, a crucial pharmacophore was identified as a 6+5 fused ring heterocycle linked to an aliphatic substituent via a urea moiety. acs.org The exploration of substituents on the benzimidazole ring revealed that electron-donating groups could enhance potency. acs.org In the context of antimycobacterial agents, 3D-pharmacophore modeling has been used to explain the biological properties of pyrazinoic acid–isoniazid hybrid conjugates by aligning their structural elements with chemical features in a 3D array. rsc.org

Correlation between Computational Parameters and Experimental Biological Data

A critical aspect of computational drug design is the validation of theoretical models against experimental data. A strong correlation between computational parameters and experimental biological data provides confidence in the predictive power of the models. For example, in the study of novel benzotriazinone carboxamides as alpha-glucosidase inhibitors, computational findings from molecular docking and DFT studies were found to be in good agreement with in vitro results. mdpi.comresearchgate.net Specifically, the two most potent compounds identified through in vitro experiments also exhibited effective docking scores and favorable chemical hardness and orbital energy gap values from DFT calculations. mdpi.comresearchgate.net Similarly, for a series of benzotriazinone sulfonamides, in silico studies, including molecular docking and DFT analysis, strengthened the experimental findings, with the most effective inhibitors showing strong hydrogen bonding interactions within the enzyme cavity. nih.gov The development of a robust QSAR model for fluoroquinolone-3-carboxamide amino acid conjugates also demonstrated a high correlation between predicted and observed antibacterial activity. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide |

| Benzotriazinone carboxamides |

| N-benzyloxy-1H-benzotriazole-1-carboxamide |

| 2-substituted 1H-benzimidazole-4-carboxamide derivatives |

| 1,2,4-triazole derivatives |

| Benzimidazole derivatives |

| Pyrazinoic acid–isoniazid hybrid conjugates |

| Benzotriazinone sulfonamides |

Note: This table contains interactive data.

Advanced Applications of Benzotriazole 1 Carboxamide in Materials Science and Industrial Chemistry

Corrosion Inhibition Mechanisms and Performance

Benzotriazole-1-carboxamide has emerged as a significant compound in the field of corrosion science, demonstrating notable efficacy in protecting various metals from degradation. Its performance is attributed to its specific molecular structure, which facilitates strong interaction with metal surfaces, leading to the formation of a protective barrier against corrosive agents.

This compound is an effective corrosion inhibitor for metals, particularly for copper in aggressive acidic environments such as nitric acid (HNO₃). sigmaaldrich.com The utility of benzotriazole (B28993) and its derivatives in preventing copper corrosion is well-established, as they are considered among the best inhibitors for this purpose in industrial applications. google.com The molecular structure of these compounds, featuring a benzotriazole ring, allows them to act as a barrier, blocking the dissolution of the metal through a chelating action and the formation of a physical layer on the metal's surface. researchgate.net

In a 1.0 M HNO₃ solution, this compound has demonstrated significant protective capabilities for copper. researchgate.net Studies show that at a concentration of 5 mM in 1 M HNO₃ at 25°C, it can achieve a high inhibition efficiency. researchgate.net The mechanism involves the inhibitor molecule interfering with both the anodic (metal dissolution) and cathodic (corrosive species reduction) reactions that constitute the corrosion process. semanticscholar.org

The primary mechanism by which this compound inhibits corrosion is through the formation of a passivating adsorption layer on the metal surface. semanticscholar.org This process involves the adsorption of the inhibitor molecules onto the copper, which can occur via direct chemisorption on the exposed metal surface. researchgate.net The benzotriazole ring and associated heteroatoms within the molecule are the active sites that firmly adsorb onto the copper surface. researchgate.net

This adsorption leads to the creation of a protective film that acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net The nature of this film can be complex, sometimes involving a self-assembled monolayer that is densely packed and highly effective. lsbu.ac.uk The stability and effectiveness of this passivating layer are critical to the inhibitor's performance. The process of forming these thin, protective layers is a key strategy in preventing corrosion without altering the physical dimensions or appearance of the metal product. semanticscholar.org The interaction is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface and involves both physical and chemical adsorption mechanisms. nih.gov

The effectiveness of this compound as a corrosion inhibitor has been quantified using various experimental techniques, including gravimetric (weight loss) measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net These methods provide detailed insights into the inhibitor's performance and its interaction with the metal surface.

Gravimetric studies measure the reduction in metal weight loss in the presence of the inhibitor. For instance, in comparative studies, this compound has been shown to be a highly effective inhibitor. researchgate.net

Electrochemical techniques like potentiodynamic polarization are used to study the effect of the inhibitor on the anodic and cathodic reactions. Results indicate that benzotriazole derivatives function as mixed-type inhibitors, meaning they suppress both the rate of metal oxidation and the cathodic processes. researchgate.netnih.gov This is observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective layer. An increase in the charge transfer resistance (R_p or R_ct) and a decrease in the double-layer capacitance (C_dl) are indicative of the formation of an effective, insulating film on the metal surface due to inhibitor adsorption. nih.govrsc.org

Table 1: Inhibition Efficiency of Benzotriazole Derivatives on Copper in 1.0 M HNO₃

| Inhibitor | Concentration (mM) | Inhibition Efficiency (Z%) | Reference |

|---|---|---|---|

| This compound (BCA) | 5 | 92.4% | researchgate.net |

This table presents data from a comparative study, highlighting the high efficiency of this compound.

Table 2: Electrochemical Data for a Heterocyclic Inhibitor in 1 M HCl

| Concentration (mM) | R_p (Ω cm²) | C_dl (μF·cm⁻²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 0 (Blank) | - | 804 | - | nih.gov |

This table illustrates typical data obtained from EIS measurements, showing increased charge transfer resistance and decreased capacitance upon inhibitor addition, although this specific data is for a different heterocyclic inhibitor, it demonstrates the principles of characterization.

The performance of this compound (BCA) has been evaluated in comparison to other benzotriazole derivatives. In a study investigating corrosion inhibition of copper in 1.0 M HNO₃, BCA was compared with 1H-benzotriazole-1-acetonitrile (BAN) and benzotriazole-1-carbonyl chloride (BCC). researchgate.netresearchgate.net

The results from this research, which included weight loss, Tafel polarization, and impedance measurements, indicated that BCA was the most effective inhibitor among the three tested compounds. researchgate.netresearchgate.net The study found that the specific molecular structure of each derivative significantly influences its interaction mechanism and resulting inhibition efficiency. researchgate.net Quantum chemical calculations supported these experimental findings, relating the inhibition efficiencies to molecular properties such as the energy of the highest occupied molecular orbital (HOMO) and atomic charges. researchgate.netresearchgate.net Another study also showed that 1-(phenylsulfonyl)-1H-benzotriazole provided a slightly higher inhibition efficiency (93.5%) compared to this compound (92.4%) under similar conditions. researchgate.net

Photostabilization and UV Protection Applications

Beyond corrosion inhibition, the benzotriazole chemical structure is fundamental to applications in materials preservation, particularly in protecting polymers and coatings from the damaging effects of ultraviolet (UV) radiation.

Benzotriazole derivatives are a major class of UV absorbers used as additives in polymeric materials and coatings to prevent photodegradation. everlight-uva.comspecialchem.com Exposure to sunlight and UV radiation can cause significant damage to polymers, leading to discoloration, loss of gloss, surface cracking, and a decline in mechanical properties. specialchem.com

UV stabilizers from the benzotriazole family function by absorbing harmful UV radiation, typically in the 280-350 nm wavelength range. elixance.com They then dissipate this absorbed energy as harmless heat, thereby protecting the polymer matrix from degradation. elixance.com These additives are crucial for enhancing the durability and extending the service life of plastics and coatings used in outdoor or high-light-exposure applications. everlight-uva.comresearchgate.net The incorporation of benzotriazole-based UV absorbers helps materials retain their color, gloss, and physical integrity over long periods. everlight-uva.com While many different derivatives exist, the 2-(2-hydroxyphenyl)-1,2,3-benzotriazoles (HBT) are among the most prevalent types used in paints and polymers due to their superior UV spectrum coverage. researchgate.net

Mechanisms of Photodegradation Prevention

This compound is part of the benzotriazole family of compounds, which are widely recognized for their role as UV stabilizers in plastics, coatings, and other polymeric materials. chemimpex.comchemimpex.comnih.gov Their primary function is to protect materials from the degradative effects of ultraviolet radiation, thereby extending the product's lifespan, particularly for those exposed to sunlight. chemimpex.com The mechanism of photodegradation prevention is rooted in the inherent photostability of the benzotriazole structure. nih.gov

The effectiveness of benzotriazole derivatives as UV absorbers stems from their molecular structure, which allows them to strongly absorb harmful UV-A and UV-B light. csic.es Upon absorbing UV energy, these molecules undergo a rapid and reversible intramolecular proton transfer. This process allows the absorbed high-energy UV radiation to be dissipated harmlessly as thermal energy. swan.ac.uk This efficient energy conversion cycle leaves the absorber molecule chemically unchanged, enabling it to undergo many thousands of cycles without being consumed. swan.ac.uk

Direct photodegradation of benzotriazole UV stabilizers is generally inefficient precisely because of these intrinsic thermal pathways that release the absorbed light energy. csic.es This stability is a key characteristic that allows them to function effectively as UV absorbers, preventing the initiation of radical reactions that lead to the breakdown of the material's polymer matrix. nih.govswan.ac.uk

Table 1: Key Features of Photodegradation Prevention by Benzotriazole Derivatives

| Feature | Description |

| UV Absorption Range | Strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) spectrum. csic.es |

| Primary Mechanism | Intramolecular proton transfer facilitates a keto-enol tautomerization. swan.ac.uk |

| Energy Dissipation | Absorbed UV energy is converted into low-level thermal energy and released to the surroundings. swan.ac.uk |

| Reversibility | The molecule quickly returns to its ground state, ready to absorb another UV photon. swan.ac.uk |

| Compound Stability | The process does not degrade the benzotriazole compound itself, ensuring long-term protection. nih.govswan.ac.uk |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound and its related derivatives serve as valuable reagents and foundational structures for developing advanced detection systems. chemimpex.comchemimpex.com Their unique chemical properties, including the ability to form stable complexes and participate in specific reactions, make them suitable for a range of analytical methods. chemimpex.com

This compound is specifically identified as a reagent used in various analytical methods, including spectrophotometry, where it assists in the detection and quantification of other substances. chemimpex.comchemimpex.com While detailed spectrophotometric assays using this specific carboxamide are proprietary or less documented in public literature, the broader family of benzotriazoles is integral to numerous detection and characterization techniques.

Researchers utilize a variety of analytical methods to characterize benzotriazole derivatives themselves, confirming their synthesis and purity. These methods include:

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are fundamental for confirming the molecular structure of newly synthesized benzotriazole compounds. wisdomlib.org

Mass Spectrometry (MS): Used to verify the molecular weight and fragmentation patterns of benzotriazole derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of benzotriazoles and related compounds in complex mixtures, such as environmental or biological samples. nih.gov

This compound can also be used as a reagent for the synthesis of urea (B33335) derivatives, which can then be analyzed. researchgate.netsigmaaldrich.comscientificlabs.co.uk The compound's ability to react with primary and secondary amines to form these derivatives under mild conditions makes it a useful tool in synthetic and analytical workflows. researchgate.net

Table 2: Analytical Techniques Associated with Benzotriazole Derivatives

| Analytical Technique | Application |

| Spectrophotometry | Used for the detection and quantification of substances with this compound as a reagent. chemimpex.com |

| IR & NMR Spectroscopy | Structural confirmation and characterization of synthesized benzotriazole compounds. wisdomlib.org |

| Mass Spectrometry | Molecular weight verification and structural analysis. nih.gov |

| UHPLC-QToF-MS | Ultra-trace detection and quantification of benzotriazole derivatives in environmental samples like fish. nih.gov |

The benzotriazole scaffold is a versatile building block in materials science for the design of novel analytical probes and sensing materials. growingscience.com Its unique electronic properties and the presence of nitrogen atoms in the heterocyclic ring allow for chemical modifications that can produce compounds with targeted functions, such as fluorescence or specific binding affinities. growingscience.comgsconlinepress.com

Research in this area has led to the development of advanced probes based on the benzotriazole core structure:

Affinity Labeling Probes: Benzotriazole chemistry has been instrumental in creating probes that enable the selective and rapid modification of proteins, which is a valuable technique for identifying drug targets. gsconlinepress.com

Fluorescent Probes: While not a direct derivative of this compound, related heterocyclic structures like benzothiazoles have been successfully engineered into fluorescent probes. For example, novel benzothiazole (B30560) derivatives have been synthesized to detect β-amyloid and α-synuclein aggregates, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.org These probes show a significant increase in fluorescence intensity upon binding to the target protein aggregates. acs.org

Sensing Materials: The development of novel spiro benzotriazole compounds demonstrates their potential application in chemical sensors. growingscience.com The adaptability of the benzotriazole structure makes it an essential component in designing new materials with specific physicochemical properties for sensing applications. growingscience.com

The potential for creating these materials stems from the ability to modify the core benzotriazole molecule, highlighting the importance of derivatives like this compound as starting points or structural motifs in advanced analytical and materials science research. growingscience.com

Table 3: Research on Benzotriazole Derivatives in Analytical Probes

| Probe Type | Target Analyte/Application | Principle of Operation |

| Affinity Labeling Probes | Protein modification and target identification. gsconlinepress.com | Covalent binding to specific protein sites. gsconlinepress.com |

| Spiro Benzotriazole Compounds | General sensor applications. growingscience.com | Synthesis of compounds with unique physicochemical properties for sensing. growingscience.com |

| Benzothiazole Fluorescent Probes * | β-amyloid and α-synuclein aggregates. acs.org | Increased fluorescence emission upon binding to protein aggregates. acs.org |

*Note: Benzothiazole is a related heterocyclic compound, illustrating the application of similar structural motifs in probe development.

Pharmacological and Agrochemical Research Perspectives of Benzotriazole 1 Carboxamide Derivatives

Antimicrobial Activities and Mechanisms of Benzotriazole-1-carboxamide Derivatives

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. gsconlinepress.com Research has extensively investigated their potential as antimicrobial agents, revealing efficacy against various pathogenic bacteria, fungi, viruses, mycobacteria, and parasites. nih.govjrasb.com

Antibacterial Efficacy and Spectrum of Activity

Derivatives of benzotriazole (B28993) have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. gsconlinepress.com The incorporation of the benzotriazole nucleus into other heterocyclic structures, such as 4-oxo-thiazolidines, has yielded compounds with potent activity against species like Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. nih.gov

Modifications to the benzotriazole structure have been shown to enhance antibacterial efficacy. For instance, introducing a –COOMe group at the fifth position of the benzotriazole ring in certain oxazolidinone derivatives resulted in compounds with excellent antibacterial profiles, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125–0.25 μg/mL against Gram-positive strains. nih.govjrasb.com

One study synthesized a series of benzotriazole derivatives and tested them against three Gram-positive strains (Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae). ias.ac.in Many of these compounds exhibited potent activity, with one derivative, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one, showing particularly strong efficacy. ias.ac.in Another study highlighted that trifluoromethyl-substituted benzimidazole (B57391) derivatives, which are structurally related to benzotriazoles, were potent inhibitors of Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 | ias.ac.in |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Staphylococcus aureus | 1.56 | ias.ac.in |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Escherichia coli | 6.25 | ias.ac.in |

| Oxazolidinone derivative with -COOMe at position 5 | Gram-positive strains | 0.125 - 0.25 | nih.govjrasb.com |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | nih.gov |

Antifungal Efficacy

Benzotriazole derivatives have also been evaluated for their effectiveness against fungal pathogens. Studies have shown that these compounds exhibit a range of antifungal activities. gsconlinepress.com For instance, certain N-acyl-1H-benzotriazole derivatives displayed mild to moderate antifungal activity. nih.gov

Research involving various benzotriazole derivatives demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger. jrasb.com One study found that a specific derivative showed excellent activity against Candida albicans. researchgate.net However, the antifungal potency can be variable; another study reported that while some compounds were active against Candida species, many were inactive or only weakly active against Aspergillus niger and Aspergillus flavus. researchgate.net In a comparative study, benzimidazole derivatives generally showed better antifungal activities than the corresponding benzotriazole derivatives. researchgate.net

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Benzotriazole derivatives | Candida albicans | Moderate to strong activity | jrasb.comresearchgate.net |

| Benzotriazole derivatives | Aspergillus niger | Moderate to strong activity | jrasb.com |

| Derivative 5L | Candida albicans (MTCC e 3018) | Excellent activity | researchgate.net |

| Benzotriazole derivatives | Aspergillus niger (MTCC e 2638) | Inactive to feebly active | researchgate.net |

| Compound 16f | Candida albicans | MIC = 6.25 μg/mL | nih.gov |

| Compound 16h | Aspergillus niger | MIC = 12.5 μg/mL | nih.gov |

Antiviral Efficacy

The antiviral potential of benzotriazole derivatives has been a significant area of research. openmedicinalchemistryjournal.com A number of benzo[d] openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1(2)-yl derivatives have been synthesized and evaluated for their activity against a broad spectrum of RNA viruses. nih.govresearchgate.net

Several studies have identified compounds with selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values ranging from 6 to 18.5 μM. nih.govresearchgate.netresearchgate.net Specifically, N-(4-(2H-benzo[d] openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-2-yl)phenyl)-R-amide derivatives have been highlighted as a promising scaffold for developing new antiviral agents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it For example, compounds 17 and 18 from one study were found to be the most active against Coxsackievirus B5, with EC50 values of 6.9 and 5.5 µM, respectively. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it These same compounds also showed activity against Poliovirus-1 (Sb-1) with EC50 values of 20.5 and 17.5 µM. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it Additionally, certain bis-benzotriazole-dicarboxamide derivatives have demonstrated antiviral activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1. nih.gov No specific research findings were available for activity against Seoul Virus in the provided sources.

| Compound | Virus | Activity (EC50 in µM) | Reference |

|---|---|---|---|

| Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |

| Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |

| Compound 17 | Poliovirus (Sb-1) | 20.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |

| Compound 18 | Poliovirus (Sb-1) | 17.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |

| bis-benzotriazole-dicarboxamides (Series 2) | Coxsackievirus B2 | 4 - 33 | nih.gov |

Antitubercular Activity against Mycobacterium Strains

Benzotriazole derivatives have emerged as a class of compounds with promising activity against Mycobacterium tuberculosis. wjpr.net Several studies have focused on synthesizing and evaluating these derivatives for their potential as new antitubercular agents. researchgate.netresearchgate.net

One area of research involves creating hybrid molecules that combine the benzotriazole scaffold with other known antitubercular pharmacophores. For example, triazole-linked hybrids with isoniazid have shown potent activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. researchgate.net Another study reported on novel benzotriazole fused with oxadiazole derivatives, which revealed promising anti-tubercular activity against Mycobacterium tuberculosis when evaluated using the Microplate Alamar Blue Assay (MABA). wjpr.net Furthermore, 5,6-dibromo- and 5,6-dichloro-substituted 1H-benzotriazole derivatives bearing nitrobenzyloxy groups were found to be considerably active against the H37Rv reference strain, with MIC values comparable to the standard drug Isoniazid. researchgate.net

| Compound Class | Mycobacterium Strain | Observed Activity | Reference |

|---|---|---|---|

| Benzotriazole fused with Oxadiazole | M. tuberculosis | Promising activity in MABA assay | wjpr.net |

| 5,6-dihalo-1-nitrobenzyloxy-1H-benzotriazoles | M. tuberculosis H37Rv | MIC values similar to Isoniazid | researchgate.net |

| Triazole-linked Isoniazid hybrids | Drug-sensitive and resistant M. tuberculosis | Potent activity | researchgate.net |

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has been explored, particularly against the protozoan Acanthamoeba castellanii, a pathogen that can cause serious human infections. nih.govresearchgate.net

In one study, various bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives were synthesized and tested for their in vitro activity against Acanthamoeba castellanii trophozoites and cysts. nih.govnih.gov The results were promising, with compounds such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole demonstrating higher efficacy than the standard antiprotozoal agent chlorhexidine. nih.govdocumentsdelivered.com This highlights the potential of the benzotriazole scaffold in the development of new treatments for infections caused by this amoeba. researchgate.net

| Compound | Parasite | Observed Activity | Reference |

|---|---|---|---|

| 5,6-dimethyl-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | nih.govdocumentsdelivered.com |

| 5,6-dibromo-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | nih.govdocumentsdelivered.com |

Proposed Mechanisms of Antimicrobial Action

The diverse biological activities of this compound derivatives are attributed to various mechanisms of action, which often depend on the specific structural modifications of the benzotriazole core and the target organism.

Antiviral Mechanisms: In the context of antiviral activity, particularly against Picornaviruses, bis-benzotriazole-dicarboxamide derivatives are proposed to act as false substrates that bind to and inhibit the viral helicase, an enzyme essential for viral replication. nih.gov For other derivatives active against Coxsackievirus B5, the mechanism is thought to involve the early stages of infection, potentially by interfering with the viral attachment process to host cells. nih.govresearchgate.netresearchgate.net

Antibacterial and Antifungal Mechanisms: The antibacterial action of some benzotriazole derivatives is believed to involve the disruption of the bacterial cell membrane, leading to cell lysis. gsconlinepress.com For antifungal activity, some carboxamide derivatives containing a 1,2,3-triazole ring (a related azole structure) have been designed as potential inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov Molecular docking studies suggest these compounds can bind to key amino acid residues in the enzyme's active site. nih.gov

Antitubercular Mechanisms: Hybrid molecules incorporating the triazole structure are thought to inhibit key enzymes in Mycobacterium tuberculosis. These targets include InhA (enoyl-acyl carrier protein reductase), DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), and FtsZ (a crucial cell division protein), thereby disrupting essential pathways for the bacterium's survival. researchgate.net

General Mechanisms: The structural similarity of the benzo-fused azole scaffold to natural purines and pyrimidines allows these derivatives to act as antimetabolites or false substrates, interfering with various enzymatic processes crucial for pathogen survival and proliferation. nih.govnih.gov

Anticancer Research and Antitumor Mechanisms

The benzotriazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a core for developing ligands for multiple biological targets. Researchers have extensively explored its derivatives for anticancer properties, revealing several mechanisms through which they exert their antitumor effects.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., HCT116, A431)

This compound derivatives and related compounds have shown significant antiproliferative activity against a range of human cancer cell lines. Notably, their efficacy has been demonstrated in colorectal carcinoma (HCT116) and epidermoid carcinoma (A431) cells.

For instance, novel imidazole-thione linked benzotriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines including HCT-116. One compound functionalized with 2,4-(Cl)2 proved to be particularly effective against HCT-116 cells, with an IC50 value of 2.63 µM researchgate.net. Similarly, a series of 1,2,3-triazole carboxamide derivatives were tested, with several compounds showing significant cytotoxic potential against the HCT-116 cell line researchgate.net. Another study on benzothiazole-2-thiol derivatives, a related heterocyclic structure, also reported antiproliferative activities against various human cancer cell lines, including A431 frontiersin.org.

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole-thione linked benzotriazole with 2,4-(Cl)2 | HCT-116 (Colorectal Cancer) | 2.63 | researchgate.net |

| 1,3,4-oxadiazole derivatives with benzotriazole moiety | HT29 (Colon Cancer) | 10.21 (µg/ml) | nih.gov |

| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.2 (µg/mL) | nih.gov |